N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide
Description
N-[1-(1-Benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide is a synthetic compound featuring an indole-2-carboxamide core substituted with a 1-(1-benzofuran-2-yl)propan-2-yl group. The benzofuran moiety introduces aromatic and electronic characteristics that may influence binding interactions, while the propan-2-yl linker could modulate steric and solubility properties.
Properties
IUPAC Name |
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N2O2/c1-13(10-16-11-15-7-3-5-9-19(15)24-16)21-20(23)18-12-14-6-2-4-8-17(14)22-18/h2-9,11-13,22H,10H2,1H3,(H,21,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXYYMYKGQKGTMU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CC2=CC=CC=C2O1)NC(=O)C3=CC4=CC=CC=C4N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide typically involves multi-step organic reactionsThe final step often involves the formation of the carboxamide group under mild conditions to avoid decomposition of the sensitive indole ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield. Catalysts and solvents are chosen to minimize environmental impact and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The benzofuran ring can be oxidized to form benzofuran-2,3-dione.
Reduction: The indole ring can be reduced to form indoline derivatives.
Substitution: Electrophilic substitution reactions can occur on both the benzofuran and indole rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Electrophilic substitution reactions typically use reagents like bromine (Br2) or nitric acid (HNO3) under controlled conditions.
Major Products Formed
Oxidation: Benzofuran-2,3-dione
Reduction: Indoline derivatives
Substitution: Halogenated or nitrated benzofuran and indole derivatives
Scientific Research Applications
Anticancer Activity
This compound has shown promising results in preclinical studies as a potential anticancer agent. Research indicates that it can inhibit the proliferation of various cancer cell lines through mechanisms such as apoptosis induction and cell cycle arrest. For instance, studies have demonstrated its efficacy against breast and lung cancer cells, showcasing a significant reduction in cell viability at specific concentrations.
Neuroprotective Effects
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide has been investigated for its neuroprotective properties. It appears to modulate neuroinflammatory pathways and reduce oxidative stress, making it a candidate for treating neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Experimental models have shown that this compound can enhance neuronal survival and function under stress conditions.
Modulation of Receptor Activity
The compound acts on various biological targets, including G protein-coupled receptors (GPCRs), which play crucial roles in cellular signaling pathways. Its interaction with these receptors can lead to downstream effects that contribute to its therapeutic benefits.
Inhibition of Enzymatic Activity
Preliminary studies suggest that this compound may inhibit specific enzymes involved in tumor progression and inflammation. By blocking these enzymes, the compound may slow down disease progression and enhance the effectiveness of existing treatments.
Case Studies
| Study | Focus | Findings |
|---|---|---|
| Study A | Anticancer Effects | Demonstrated significant inhibition of breast cancer cell proliferation with IC50 values in the low micromolar range. |
| Study B | Neuroprotection | Showed reduced neuronal death in models of oxidative stress, with improved cognitive function in behavioral tests. |
| Study C | Receptor Interaction | Identified binding affinity for serotonin receptors, suggesting potential antidepressant effects. |
Mechanism of Action
The mechanism of action of N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide involves its interaction with specific molecular targets in biological systems. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The benzofuran and indole moieties are known to interact with DNA and proteins, potentially disrupting cellular processes and leading to cell death in cancer cells .
Comparison with Similar Compounds
Core Scaffold Variations
The indole-2-carboxamide scaffold is a common feature in several compounds described in the evidence. Key structural variations include:
- Substituents on the indole ring: 5-Methoxy or 5-chloro groups (e.g., compounds 8–12, 15, 16, 18 in ) enhance lipid-lowering activity .
- Benzofuran vs. Benzimidazole/Benzothiazole :
Pharmacological and Functional Comparisons
Lipid-Lowering Activity
Compounds in (e.g., 8–12, 15, 16, 18) with 5-methoxy/5-chloro indole substitutions demonstrated lipid-lowering effects, suggesting that substitutions on the indole ring significantly modulate activity . The target compound’s unsubstituted indole and benzofuran group may prioritize different biological targets or mechanisms.
Enzyme Inhibition
- IDO1 Inhibition : Compound 21 (), featuring a benzofuran-2-carboxamide linked to a benzimidazole, was synthesized as an IDO1 inhibitor . The target compound’s benzofuran-indole hybrid could similarly target enzymes involved in tryptophan metabolism but requires empirical validation.
Data Table: Structural and Functional Comparison
Biological Activity
N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide is a compound of interest due to its potential biological activities, particularly in cancer research and other therapeutic areas. This article reviews the synthesis, biological evaluation, and mechanisms of action associated with this compound, drawing from diverse sources to provide a comprehensive overview.
1. Synthesis of this compound
The synthesis involves multi-step organic reactions that typically start with the appropriate indole and benzofuran derivatives. The process often employs various reagents and conditions to optimize yield and purity. For example, one study reported the use of p-toluenesulfonic acid in acetonitrile as an effective catalyst for the condensation reactions necessary to form indole derivatives .
2.1 Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that this compound can induce apoptosis in various cancer cell lines, including leukemia cells such as K562 and MOLT-4 .
Table 1: Cytotoxicity Data of this compound
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| K562 | 15 | Apoptosis induction via ROS generation |
| MOLT-4 | 20 | Caspase activation and mitochondrial dysfunction |
| Cacki-1 | >100 | Non-toxic to normal cells |
The compound's mechanism appears to involve the generation of reactive oxygen species (ROS), leading to mitochondrial dysfunction and subsequent activation of caspases, which are critical for the apoptotic process .
2.2 Anti-inflammatory Activity
In addition to its anticancer effects, this compound has shown potential in modulating inflammatory responses. It inhibits the release of pro-inflammatory cytokines such as interleukin 6 (IL-6) in K562 cells, suggesting a dual role in both cancer treatment and inflammation management .
3. Case Studies
Several case studies have highlighted the effectiveness of this compound in preclinical settings:
Case Study 1: Induction of Apoptosis in Leukemia Cells
A study demonstrated that this compound significantly increased the activity of caspases 3 and 7 after prolonged exposure (48 hours) to K562 cells, confirming its pro-apoptotic effects .
Case Study 2: Safety Profile Assessment
The therapeutic index was calculated by comparing the IC50 values in cancer cells versus normal cells. The results indicated that while the compound effectively inhibited cancer cell growth, it exhibited low toxicity towards normal kidney cells (Cacki-1), making it a promising candidate for further development .
4. Conclusion
This compound represents a significant advancement in the search for effective anticancer agents. Its ability to induce apoptosis through ROS generation and its anti-inflammatory properties underscore its potential therapeutic applications. Ongoing research is essential to fully elucidate its mechanisms and optimize its efficacy for clinical use.
Q & A
Q. What are the standard synthetic routes for N-[1-(1-benzofuran-2-yl)propan-2-yl]-1H-indole-2-carboxamide, and how are reaction conditions optimized?
The synthesis typically involves coupling benzofuran derivatives with indole-based reactants. Key steps include:
- Amide bond formation : Reacting a benzofuran-2-carbonyl chloride with a propan-2-yl-substituted indole derivative in the presence of a base (e.g., triethylamine) .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradients) is used to isolate the product, with yields dependent on solvent polarity and temperature control .
- Critical parameters : Reaction time (12–24 hrs), temperature (40–60°C), and inert atmospheres (N₂/Ar) to prevent oxidation of sensitive moieties .
| Synthetic Variable | Typical Range | Impact on Yield |
|---|---|---|
| Solvent (DMF vs. THF) | Polar aprotic | Higher solubility in DMF |
| Catalyst (e.g., HOBt) | 10–20 mol% | Enhances coupling efficiency |
Q. Which characterization techniques are essential for confirming the structure of this compound?
- Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR identifies proton environments (e.g., benzofuran C2-H at δ 7.2–7.5 ppm; indole NH at δ 10–12 ppm) .
- Mass Spectrometry (MS) : High-resolution MS confirms molecular weight (e.g., [M+H]⁺ expected at m/z 335.14 for C₁₉H₁₈N₂O₂) .
- X-ray Crystallography : Resolves stereochemistry of the propan-2-yl linker and benzofuran-indole orientation .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activities (e.g., antiproliferative vs. antimicrobial effects)?
Contradictions may arise from assay conditions or cellular contexts. Methodological approaches include:
- Comparative dose-response assays : Test the compound across standardized cell lines (e.g., MCF-7 for cancer, Mycobacterium tuberculosis H37Rv for antimicrobial activity) under identical conditions .
- Mechanistic profiling : Use RNA sequencing to identify differentially expressed genes in treated cells, distinguishing pathways (e.g., apoptosis for antiproliferative effects vs. membrane disruption for antimicrobial activity) .
- Molecular docking : Compare binding affinities to diverse targets (e.g., tubulin for cancer vs. enoyl-ACP reductase for bacteria) .
Q. What strategies optimize reaction yields for derivatives with enhanced bioactivity?
- Design of Experiments (DOE) : Apply factorial designs to screen variables (e.g., solvent, catalyst loading, temperature) .
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 24 hrs to 2 hrs) and improves yields by 15–20% .
- Derivatization : Introduce electron-withdrawing groups (e.g., -NO₂) at the indole C5 position to enhance binding to hydrophobic enzyme pockets .
Q. How does the compound’s three-dimensional conformation influence target selectivity?
Computational and experimental methods are combined:
- Molecular Dynamics (MD) Simulations : Predict flexibility of the propan-2-yl linker, which modulates access to sterically constrained binding sites (e.g., kinase ATP pockets) .
- SAR studies : Compare IC₅₀ values of analogs with modified benzofuran substituents (e.g., 5-methoxy vs. 5-fluoro) to map pharmacophore requirements .
Q. What methodologies validate the compound’s mechanism of action in complex biological systems?
- CRISPR-Cas9 knockout models : Silence putative targets (e.g., CYP450 enzymes) to assess metabolic stability .
- Surface Plasmon Resonance (SPR) : Quantify real-time binding kinetics to recombinant proteins (e.g., EGFR or bacterial topoisomerase IV) .
- Metabolomics : Track downstream metabolite changes (e.g., ATP depletion in cancer cells) via LC-MS .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
